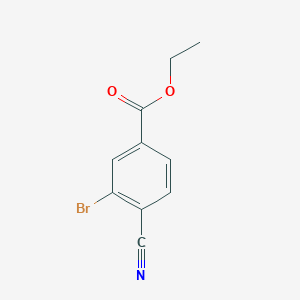

Ethyl 3-bromo-4-cyanobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-bromo-4-cyanobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-2-14-10(13)7-3-4-8(6-12)9(11)5-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBBQSMUEOIQDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593231 | |

| Record name | Ethyl 3-bromo-4-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362527-61-5 | |

| Record name | Ethyl 3-bromo-4-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-bromo-4-cyanobenzoate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

Ethyl 3-bromo-4-cyanobenzoate is a substituted aromatic compound that has emerged as a significant building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its trifunctional nature, featuring an ethyl ester, a bromo substituent, and a cyano group, provides a rich platform for a variety of chemical transformations. This guide offers a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a particular focus on its application as a key intermediate in the development of novel therapeutics, including the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

A thorough understanding of the physicochemical properties of a chemical entity is paramount for its effective use in synthesis and drug design. While specific experimental data for this compound is not extensively reported in publicly available literature, we can infer and estimate its properties based on its structure and data from closely related analogues.

Core Molecular Attributes

The fundamental characteristics of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrNO₂ | [1] |

| Molecular Weight | 254.08 g/mol | [1] |

| CAS Number | 362527-61-5 | [2] |

| Appearance | Solid (predicted) | |

| Purity | Typically ≥95% | [2] |

Predicted Physicochemical Data

The following table presents computed physicochemical properties that are valuable for predicting the behavior of the molecule in various chemical and biological systems.

| Property | Predicted Value | Source |

| XLogP3 | 2.6 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 3 | [3] |

| Topological Polar Surface Area | 50.1 Ų | [1] |

| Vapor Pressure | 0.0±0.8 mmHg at 25°C | [3] |

| Solubility | Very slightly soluble (0.17 g/L at 25°C) | [3] |

Synthesis of this compound

Route 1: Esterification of 3-bromo-4-cyanobenzoic acid

This is a direct and common method for the synthesis of esters. The carboxylic acid precursor, 3-bromo-4-cyanobenzoic acid, can be reacted with ethanol in the presence of an acid catalyst.

Experimental Protocol (Proposed):

-

To a solution of 3-bromo-4-cyanobenzoic acid (1.0 eq) in absolute ethanol (excess, serving as both reactant and solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Route 2: Sandmeyer Reaction from an Aniline Precursor

This route involves the diazotization of an amino group followed by its substitution with a cyano group. The starting material would be ethyl 4-amino-3-bromobenzoate.

Experimental Protocol (Proposed):

-

Dissolve ethyl 4-amino-3-bromobenzoate (1.0 eq) in an aqueous solution of hydrobromic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.0-1.2 eq) in water, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution.

-

Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete reaction.

-

Cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the aromatic protons.

-

Ethyl group: A triplet around 1.4 ppm (3H, -CH₃) and a quartet around 4.4 ppm (2H, -OCH₂-).

-

Aromatic protons: The three aromatic protons will appear as a complex multiplet or as distinct doublets and a doublet of doublets in the region of 7.5-8.5 ppm. The exact chemical shifts and coupling constants will be influenced by the electronic effects of the bromo, cyano, and ethyl ester substituents.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the ethyl group, the aromatic carbons, the ester carbonyl, and the nitrile carbon.

-

Ethyl group: Signals around 14 ppm (-CH₃) and 62 ppm (-OCH₂-).

-

Aromatic carbons: Six distinct signals in the aromatic region (approximately 110-140 ppm). The carbons attached to the bromine and cyano groups will have characteristic chemical shifts.

-

Ester carbonyl: A signal around 164 ppm.

-

Nitrile carbon: A signal in the range of 115-120 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching frequencies of the key functional groups.

-

C≡N stretch: A sharp, medium-intensity peak around 2230 cm⁻¹.

-

C=O stretch (ester): A strong, sharp peak around 1720 cm⁻¹.

-

C-O stretch (ester): A strong peak in the 1250-1300 cm⁻¹ region.

-

Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.

-

Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

-

Molecular Ion (M⁺): m/z = 253 and 255 (corresponding to ⁷⁹Br and ⁸¹Br isotopes).

-

Key Fragments: Fragmentation may involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) and the ethyl group (-C₂H₅, m/z = 29).

Reactivity and Synthetic Applications

The presence of three distinct functional groups makes this compound a versatile substrate for a range of organic transformations. The bromine atom is a key handle for cross-coupling reactions, while the cyano and ester groups can be further manipulated.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of a new C-C bond at the C3 position. This is a powerful method for introducing new aryl or alkyl groups.

-

Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond by coupling with a primary or secondary amine. This is a crucial transformation for the synthesis of many biologically active molecules.

-

Sonogashira Coupling: The coupling with terminal alkynes provides a route to substituted alkynylarenes.

Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the cyano and ester groups can activate the aromatic ring towards nucleophilic aromatic substitution (SNAᵣ), although the bromo group is not as good a leaving group as fluoro or nitro groups in this context. Under forcing conditions, the bromine atom could potentially be displaced by strong nucleophiles.

Modifications of the Cyano and Ester Groups

-

Hydrolysis of the Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid can then be used for amide bond formation or other transformations.

-

Reduction of the Cyano Group: The cyano group can be reduced to a primary amine, which can serve as a nucleophile or a point for further functionalization.

-

Hydrolysis of the Cyano Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide under appropriate conditions.

Application in Drug Discovery: A Key Building Block for PROTACs

One of the most exciting applications of this compound is in the field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

This compound is often referred to as a "Protein Degrader Building Block" because its structure can be readily incorporated into the linker or the target-binding ligand of a PROTAC. The bromo substituent provides a convenient attachment point for coupling to either the E3 ligase ligand or the protein of interest ligand via the cross-coupling reactions mentioned earlier. The cyano and ester functionalities can be modified to modulate the physicochemical properties of the PROTAC, such as solubility and cell permeability, or to introduce additional interaction points with the target protein or E3 ligase.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as fatal if swallowed, in contact with skin, or if inhaled. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its trifunctional nature allows for a wide range of chemical modifications, making it an ideal starting point for the synthesis of complex molecular architectures. Its growing importance in the development of PROTACs highlights its potential to contribute to the discovery of new therapeutic agents for a variety of diseases. As research in targeted protein degradation continues to expand, the demand for and applications of such well-functionalized building blocks are expected to increase significantly.

References

-

PubChem. Ethyl 4-cyanobenzoate. National Center for Biotechnology Information. [Link]

-

CP Lab Safety. this compound, min 95%, 10 grams.[Link]

-

PubChem. Ethyl 4-bromobenzoate. National Center for Biotechnology Information. [Link]

-

PubChem. this compound. National Center for Biotechnology Information. [Link]

- Google Patents.

- Google Patents.New synthetic method for key intermediate cis-bromo-ester of conazole medicines. CN104230876A.

- Google Patents.

Sources

Technical Monograph: Ethyl 3-bromo-4-cyanobenzoate as a Pivotal Scaffold in Medicinal Chemistry

[1][2]

CAS Number: 362527-61-5 Chemical Formula: C₁₀H₈BrNO₂ Molecular Weight: 254.08 g/mol [1][2][3][4][5]

Executive Summary

This compound is a trisubstituted benzene derivative characterized by three distinct functional handles: an ethyl ester, a nitrile, and a bromine atom.[1] Its strategic value in drug discovery lies in its orthogonal reactivity .[1] The bromine atom serves as a site for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), the nitrile group provides a precursor for heterocycles (tetrazoles, oxadiazoles) or amines, and the ester allows for further elaboration into amides or acids.

This compound has emerged as a critical intermediate in the synthesis of Hsp90 inhibitors , ATAD2 inhibitors , and Ribonucleotide Reductase (RNR) inhibitors , as well as a building block for PROTAC linkers.[2]

Physicochemical Profile

| Property | Value | Note |

| Appearance | Off-white to pale yellow solid | Crystalline powder form is typical.[1] |

| Melting Point | 98–102 °C | Distinct melting range aids in purity verification.[1] |

| Boiling Point | 360.6 ± 32.0 °C | Calculated at 760 mmHg.[1][2] |

| Density | 1.5 ± 0.1 g/cm³ | High density due to bromine substitution.[1] |

| Solubility | DMSO, DMF, Chloroform, Ethyl Acetate | Sparingly soluble in water; lipophilic (LogP ~2.6).[2] |

| pKa | N/A (Non-ionizable core) | Ester hydrolysis yields acid with pKa ~3.[1][2]5. |

Synthetic Pathways[2][4][6]

The synthesis of this compound typically circumvents direct bromination of ethyl 4-cyanobenzoate due to the deactivating nature of both the nitrile and ester groups, which directs electrophilic aromatic substitution to the meta positions (incompatible with the 3,4-substitution pattern).

The most reliable laboratory-scale synthesis utilizes a Sandmeyer-type transformation starting from the amino-benzoate precursor.[1][2]

Protocol: Sandmeyer Cyanation Route

Precursor: Ethyl 4-amino-3-bromobenzoate (CAS 7149-03-3)[1][2][3]

-

Diazotization:

-

Reagents: Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄).[2]

-

Conditions: 0–5 °C. The amine is converted to the diazonium salt (

).[2]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

Critical Step: Temperature control is vital to prevent decomposition of the diazonium species to the phenol.[2]

-

-

Cyanation (Sandmeyer):

-

Reagents: Copper(I) Cyanide (CuCN), Potassium Cyanide (KCN).

-

Solvent: Water/Toluene biphasic system or neutral aqueous buffer.[1][2]

-

Mechanism: Radical-nucleophilic aromatic substitution (

or inner-sphere reductive elimination).[2]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

Workup: Quenching with ferric chloride or bleach is recommended to neutralize excess cyanide before extraction with ethyl acetate.[1][2]

-

Diagram: Synthetic Logic & Reactivity Flow

Caption: Synthesis via Sandmeyer reaction and subsequent divergent pathways for drug discovery.

Functional Utility & Experimental Protocols

A. The "Warhead" Strategy: C-Br Functionalization

The bromine atom at position 3 is the most reactive site for transition-metal catalyzed cross-couplings.[1] The presence of the electron-withdrawing nitrile (para) and ester (meta) groups makes the C-Br bond highly susceptible to oxidative addition by Palladium(0).[2]

Case Study 1: Synthesis of ATAD2 Inhibitors (Suzuki Coupling)

Context: Used to attach furan or pyridine rings to the benzoate core.

Protocol:

-

Charge: this compound (1.0 equiv), Aryl Boronic Acid (1.5 equiv).[1]

-

Base: Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 equiv).[1]

-

Conditions: Degas with Nitrogen. Heat to 80–100 °C for 4–12 hours.

-

Purification: Silica gel chromatography (Hexane/EtOAc).

B. Nucleophilic Aromatic Substitution ( ) & Buchwald-Hartwig

While the bromine is activated, the position 4 (nitrile) is also electrophilic.[2] However, the bromine is generally displaced preferentially under Palladium catalysis.

Case Study 2: Hsp90 Inhibitor Synthesis (C-N Bond Formation)

Context: Introduction of solubilizing amine tails.[1]

Protocol:

-

Reagents: this compound (1.0 equiv), Primary/Secondary Amine (1.2 equiv).

-

Catalyst:

(5 mol%) + Xantphos (10 mol%).[2]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

Base: Cesium Carbonate (

) (2.0 equiv).[2]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

Solvent: Anhydrous 1,4-Dioxane.

-

Conditions: 100 °C, sealed tube, 16 hours.

-

Observation: The nitrile and ester groups remain intact, demonstrating the chemoselectivity of the Xantphos/Pd system for the C-Br bond.[2]

C. Thioether Formation (RNR Inhibitors)

For Ribonucleotide Reductase inhibitors, the bromine is displaced by benzyl mercaptans.[2]

-

Reagents: Benzyl mercaptan, Base (NaH or

), DMF or THF. -

Note: This can proceed via

due to the strong electron-withdrawing nature of the nitrile ortho to the bromine (actually meta) and the ester (para to Br? No, Br is at 3, Ester at 1, CN at 4. Br is ortho to CN).[2]

Handling & Safety (E-E-A-T)

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][2]

-

Cyanide Risk: While the nitrile group is stable, combustion or strong acid hydrolysis can release HCN gas. Work must be performed in a well-ventilated fume hood.[1][2]

-

Storage: Store at room temperature (15–25 °C) in a dry, inert atmosphere. Moisture can hydrolyze the ester over time.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18374323, this compound.[1] Retrieved from [Link][2]

-

Patel, H. et al. (2017). Furane derivatives as inhibitors of ATAD2. European Patent EP3383865B1.[1][2] Retrieved from

-

Nakamura, T. et al. (2017). Sulfonamide compound or salt thereof (RNR Inhibitors).[2] World Intellectual Property Organization WO2017209155A1.[1][2] Retrieved from

-

Wang, T. et al. (2020). Selective targeting of Plasmodium falciparum Hsp90 disrupts the 26S proteasome. National Institutes of Health (NIH) / PMC.[2] Retrieved from [Link]

-

CP Lab Safety. this compound Material Safety Data Sheet. Retrieved from [Link][2]

Sources

- 1. 56621-93-3,5-Aminopyrimidine-2-carbonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. WO2017209155A1 - Sulfonamide compound or salt thereof - Google Patents [patents.google.com]

- 3. 362527-61-5,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. guidechem.com [guidechem.com]

- 5. calpaclab.com [calpaclab.com]

"Ethyl 3-bromo-4-cyanobenzoate" molecular structure

Topic: Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

A Lynchpin Scaffold for Biaryl and Heterocyclic Drug Discovery[1]

Executive Summary

Ethyl 3-bromo-4-cyanobenzoate (CAS 362527-61-5) is a high-value trisubstituted benzene scaffold widely utilized in medicinal chemistry.[1] Its structural utility lies in its orthogonal functionalization potential: the bromine atom serves as a handle for cross-coupling reactions (Suzuki, Sonogashira), the nitrile group acts as a masked carboxylic acid or amine precursor, and the ethyl ester provides a tunable solubility profile and a site for further derivatization.[1] This guide outlines the physicochemical profile, validated synthetic routes, and safety protocols for this critical intermediate.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 362527-61-5 |

| Molecular Formula | C₁₀H₈BrNO₂ |

| Molecular Weight | 254.08 g/mol |

| SMILES | CCOC(=O)C1=CC(=C(C=C1)C#N)Br |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DCM, EtOAc; Insoluble in water |

| Melting Point | 129–133 °C (Typical range for high purity) |

| Storage | 2–8 °C, inert atmosphere (Argon/Nitrogen) |

Synthetic Logic & Causality[1]

The Regiochemistry Challenge

Synthesizing this compound requires precise regiocontrol.[1] Direct bromination of ethyl 4-cyanobenzoate is often inefficient because both the nitrile and ester groups are electron-withdrawing meta-directors.[1] This creates a conflict where electrophilic aromatic substitution is deactivated and regioselectivity is poor.[1]

The Superior Pathway: Sandmeyer Strategy The most robust synthetic route bypasses these directing conflicts by utilizing an amino-group handle.[1] The sequence involves:

-

Bromination of Ethyl 4-aminobenzoate: The amino group is a strong ortho/para donor, directing bromination exclusively to the 3-position (ortho to the amine).[1]

-

Sandmeyer Cyanation: The amino group is converted to a diazonium salt and displaced by cyanide using copper(I) cyanide.[1] This locks the nitrile into the 4-position, perfectly positioned ortho to the bromine.[1]

Validated Synthetic Protocol

Note: This protocol involves the handling of inorganic cyanides and diazonium salts.[1] All work must be performed in a fume hood with appropriate cyanide antidote kits available.[1]

Step 1: Synthesis of Ethyl 4-amino-3-bromobenzoate[1]

-

Dissolution: Dissolve ethyl 4-aminobenzoate (1.0 eq) in glacial acetic acid.

-

Bromination: Add liquid bromine (1.05 eq) dropwise at 15–20 °C. The amino group activates the ring, allowing rapid bromination.[1]

-

Workup: Pour the mixture into ice water. The product precipitates as a solid.[1][2] Filter, wash with sodium thiosulfate (to remove excess Br₂), and dry.[1]

Step 2: Sandmeyer Cyanation (The Critical Step)[1]

-

Diazotization: Suspend ethyl 4-amino-3-bromobenzoate (1.0 eq) in water/HCl (2.5 M). Cool to 0–5 °C. Add aqueous NaNO₂ (1.1 eq) dropwise, maintaining temperature <5 °C to prevent diazonium decomposition.

-

Neutralization (Optional but Recommended): Adjust pH to ~6 with sodium carbonate to prevent HCN evolution in the next step.[1]

-

Cyanation: Add the diazonium solution dropwise to a stirred solution of CuCN (1.2 eq) and NaCN (2.0 eq) in water at 0 °C.

-

Mechanistic Insight: The Cu(I) species facilitates the radical-nucleophilic substitution of the N₂ group with CN.[1]

-

-

Heating: Allow the mixture to warm to room temperature, then heat to 60 °C for 1 hour to drive the reaction to completion.

-

Extraction: Extract with ethyl acetate. Wash organic layers with dilute NaOH (to remove phenolic byproducts) and brine.[1]

-

Purification: Recrystallize from ethanol/hexanes or purify via silica gel chromatography (10% EtOAc in Hexanes).

Reactivity & Applications Map

The molecule functions as a "divergent hub" in synthesis.[1] The bromine is the "soft" electrophile for metal-catalyzed couplings, while the ester and nitrile are "hard" electrophiles for nucleophilic attack.[1]

Figure 1: Divergent reactivity profile of this compound showing its role as a precursor for biaryls, acids, and amines.[1]

Key Application: Suzuki-Miyaura Coupling

The 3-bromo position is sterically crowded by the ortho-cyano and meta-ester groups.[1]

-

Catalyst Choice: Use active catalytic systems like Pd(dppf)Cl₂ or Pd(PPh₃)₄ to overcome steric hindrance.[1]

-

Base Selection: Weak bases like K₃PO₄ or Na₂CO₃ are preferred to avoid hydrolyzing the ester or hydrating the nitrile to a primary amide.[1]

-

Solvent: 1,4-Dioxane/Water (4:[1]1) is the standard solvent system to solubilize the inorganic base and the organic substrate.[1]

Safety & Handling Protocols

Cyanide Hazard (Synthesis Phase)

If synthesizing via the Sandmeyer route, the risk of Hydrogen Cyanide (HCN) generation is critical.[1]

-

pH Control: Never allow the CuCN/NaCN solution to become acidic (pH < 9).

-

Waste Disposal: Quench all cyanide-containing waste with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.[1]

General Handling[1][8]

-

GHS Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).[1]

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Handle in a well-ventilated fume hood.

-

Spill Response: Contain with sand/vermiculite.[1] Do not use water if the substance is leaking from a container involving cyanides.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18374323, this compound.[1] Retrieved from [Link]

-

Organic Syntheses. Preparation of Ethyl 4-aminobenzoate (Benzocaine) and derivatives.[1] (General reference for amino-benzoate handling). Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][3] Chemical Reviews, 95(7), 2457-2483.[1] (Foundational text for coupling logic).

-

Google Patents. WO2017209155A1 - Sulfonamide compound or salt thereof.[1] (Describes usage of cyanobenzoate intermediates). Retrieved from

-

ChemSrc. this compound MSDS and Properties. Retrieved from [Link][1][4][5]

Sources

- 1. WO2017209155A1 - Sulfonamide compound or salt thereof - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. 3-Bromo-4-fluorobenzoic acid | CAS#:1007-16-5 | Chemsrc [chemsrc.com]

- 5. Benzocaine | CAS#:94-09-7 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Synthesis of Ethyl 3-bromo-4-cyanobenzoate

Abstract: This technical guide provides a comprehensive overview of a reliable and well-established synthetic pathway for Ethyl 3-bromo-4-cyanobenzoate, a valuable substituted aromatic building block in medicinal chemistry and materials science. The document details a multi-step synthesis commencing from readily available 4-aminobenzoic acid. Each synthetic step is presented with an in-depth mechanistic explanation, a detailed experimental protocol, and critical process parameters. The narrative emphasizes the causality behind experimental choices, ensuring both scientific rigor and practical applicability for researchers, chemists, and professionals in drug development.

Introduction and Strategic Overview

This compound (CAS No. 362527-61-5) is a key intermediate characterized by its trifunctional aromatic core, comprising an ethyl ester, a bromo group, and a cyano group in a specific 1,3,4-substitution pattern.[1][2][3] This unique arrangement of electron-withdrawing and halogen functionalities makes it a versatile precursor for the synthesis of complex pharmaceutical agents and functional materials, including its use as a protein degrader building block.[2]

This guide outlines a robust and logical three-step synthesis pathway, designed for both clarity and efficiency. The strategy begins with a commercially available starting material and proceeds through well-understood, high-yielding chemical transformations.

Overall Synthetic Pathway:

The chosen pathway involves three primary transformations:

-

Electrophilic Bromination: Introduction of a bromine atom onto the aromatic ring of 4-aminobenzoic acid.

-

Sandmeyer Cyanation: Conversion of the primary amino group into a cyano group via a diazonium salt intermediate.

-

Fischer Esterification: Conversion of the carboxylic acid moiety into the corresponding ethyl ester.

Caption: A three-step synthesis pathway for this compound.

Step 1: Synthesis of 4-Amino-3-bromobenzoic Acid

Mechanistic Rationale: The synthesis commences with the selective bromination of 4-aminobenzoic acid. The potent activating and ortho-, para-directing effect of the amine group (-NH₂) dominates over the deactivating, meta-directing effect of the carboxylic acid group (-COOH). Consequently, the incoming electrophile (Br⁺) is directed to the position ortho to the amine group, which is position 3. This reaction utilizes ammonium bromide and hydrogen peroxide in acetic acid, providing an in-situ source of bromine in a controlled manner.[4]

Experimental Protocol: Step 1

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| 4-Aminobenzoic Acid | 137.14 | 10.0 g | 0.0729 |

| Ammonium Bromide | 97.94 | 11.4 g | 0.116 |

| Glacial Acetic Acid | 60.05 | 110 mL | - |

| Hydrogen Peroxide (30%) | 34.01 | 8.3 mL | ~0.081 |

| Deionized Water | 18.02 | As needed | - |

| Dichloromethane | 84.93 | As needed | - |

| Methanol | 32.04 | As needed | - |

Procedure:

-

Charge a 250 mL round-bottom flask with 4-aminobenzoic acid (10.0 g) and ammonium bromide (11.4 g).

-

Add glacial acetic acid (110 mL) to the flask and stir the mixture to form a suspension.

-

To this stirring suspension, add 30% hydrogen peroxide (8.3 mL) dropwise over a period of 15-20 minutes. Maintain the temperature at room temperature.

-

After the addition is complete, continue to stir the mixture at room temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, stop the stirring and allow the precipitate to settle.

-

Filter the resulting precipitate through a Büchner funnel and wash thoroughly with cold deionized water (3 x 50 mL) to remove residual acetic acid and salts.

-

The crude product can be recrystallized from a dichloromethane/methanol mixture to yield pure 4-amino-3-bromobenzoic acid as a solid.[4]

-

Dry the final product under vacuum to a constant weight.

Trustworthiness and Validation: The purity of the synthesized 4-amino-3-bromobenzoic acid should be confirmed using ¹H NMR spectroscopy and melting point analysis before proceeding to the next step.

Step 2: Sandmeyer Reaction for Synthesis of 3-Bromo-4-cyanobenzoic Acid

Mechanistic Rationale: The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting a primary aryl amine into a variety of functional groups.[5] The reaction proceeds in two distinct stages:

-

Diazotization: The primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like HCl) at low temperatures (0–5 °C). This converts the amino group into a diazonium salt (-N₂⁺Cl⁻). This low temperature is critical as aryl diazonium salts are unstable and can decompose at higher temperatures.[6]

-

Cyanide Displacement: The diazonium salt is then treated with a solution of copper(I) cyanide. The copper(I) salt acts as a catalyst in a radical-nucleophilic aromatic substitution, where the diazonium group is replaced by a cyanide group, releasing nitrogen gas.[7][8]

Caption: Key stages of the Sandmeyer reaction mechanism.

Experimental Protocol: Step 2

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| 4-Amino-3-bromobenzoic Acid | 216.03 | 10.0 g | 0.0463 |

| Hydrochloric Acid (conc.) | 36.46 | 15 mL | - |

| Sodium Nitrite (NaNO₂) | 69.00 | 3.5 g | 0.0507 |

| Copper(I) Cyanide (CuCN) | 89.56 | 4.6 g | 0.0514 |

| Potassium Cyanide (KCN) | 65.12 | 5.0 g | 0.0768 |

| Deionized Water | 18.02 | As needed | - |

Procedure: Part A: Diazotization

-

In a 500 mL beaker, suspend 4-amino-3-bromobenzoic acid (10.0 g) in a mixture of concentrated hydrochloric acid (15 mL) and water (50 mL).

-

Cool the suspension to 0–5 °C in an ice-salt bath with vigorous stirring.

-

In a separate flask, dissolve sodium nitrite (3.5 g) in water (20 mL).

-

Add the sodium nitrite solution dropwise to the cold amine suspension over 30 minutes, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes after the addition is complete. The resulting clear solution contains the aryl diazonium salt.

Part B: Cyanation

-

CAUTION: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood. Acidification of cyanide produces lethal HCN gas.

-

In a separate 500 mL flask, prepare the copper(I) cyanide solution by dissolving CuCN (4.6 g) and KCN (5.0 g) in water (50 mL). Warm gently if necessary to aid dissolution, then cool to room temperature.

-

Slowly and carefully add the cold diazonium salt solution from Part A to the stirring copper(I) cyanide solution.

-

Effervescence (evolution of N₂ gas) will be observed. After the initial reaction subsides, gently warm the mixture to 50–60 °C for 30 minutes to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature. The product will precipitate as a solid.

-

Filter the solid, wash with water, and then acidify the filtrate carefully with HCl to precipitate any dissolved product. Combine the solids.

-

Purify the crude 3-bromo-4-cyanobenzoic acid by recrystallization from a suitable solvent like aqueous ethanol.

Step 3: Fischer Esterification for Synthesis of this compound

Mechanistic Rationale: The final step is the conversion of the carboxylic acid to an ethyl ester via Fischer esterification.[9] This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[10] The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester.[10] To drive the equilibrium towards the product side, a large excess of the alcohol (ethanol) is used, and if possible, the water formed during the reaction is removed.[10]

Experimental Protocol: Step 3

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| 3-Bromo-4-cyanobenzoic Acid | 226.02 | 10.0 g | 0.0442 |

| Ethanol (Absolute) | 46.07 | 150 mL | Large Excess |

| Sulfuric Acid (conc.) | 98.08 | 2 mL | Catalytic |

| Saturated NaHCO₃ solution | - | As needed | - |

| Brine | - | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask, add 3-bromo-4-cyanobenzoic acid (10.0 g) and absolute ethanol (150 mL).

-

Stir the mixture and carefully add concentrated sulfuric acid (2 mL) dropwise.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80 °C) for 4-6 hours. Monitor the reaction's progress by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Reduce the volume of the solvent by approximately two-thirds using a rotary evaporator.

-

Pour the concentrated residue into a separatory funnel containing 150 mL of cold water and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize the acid catalyst, followed by brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography to obtain a pure solid.

Caption: Standard workflow for the isolation and purification of the final ester product.

Product Characterization and Data Summary

The final product, this compound, should be characterized to confirm its identity and purity.

Physicochemical Properties:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₈BrNO₂ | [2][3] |

| Molecular Weight | 254.08 g/mol | [2][3] |

| Appearance | White to off-white solid | [11] |

| Purity (Typical) | >95% |[2] |

Analytical Characterization:

-

¹H NMR: The spectrum should show characteristic signals for the ethyl group (a triplet and a quartet) and the aromatic protons.

-

¹³C NMR: Will confirm the number of unique carbon environments, including the carbonyl, cyano, and aromatic carbons.

-

FT-IR: Will show characteristic absorption bands for the C≡N (cyano) stretch, C=O (ester) stretch, and C-Br stretch.

-

Melting Point: A sharp melting point range indicates high purity.

Conclusion

This guide presents a logical and experimentally validated pathway for the synthesis of this compound. By employing fundamental organic reactions including electrophilic bromination, the Sandmeyer reaction, and Fischer esterification, this valuable chemical intermediate can be reliably produced from simple starting materials. The detailed protocols and mechanistic insights provided herein are intended to equip researchers and drug development professionals with the necessary knowledge for the successful synthesis and application of this compound.

References

- CN108558636A - A kind of preparation method of 4- bromobenzoic acids. Google Patents.

-

4-Amino-3-bromobenzoic acid - PMC. National Center for Biotechnology Information. URL: [Link]

-

Process for producing cyanobenzoic acid derivatives - European Patent Office - EP 0989115 A2. URL: [Link]

-

Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions . Master Organic Chemistry. URL: [Link]

-

Oxone(r)-Mediated Synthesis of Benzimidazoles from 1,2-Phenylenediamines and Aldehydes: Preparation of 2-(4-Cyano-Phenyl)-1-[2-(3,4-Dimethoxyphenyl)-Ethyl]-1H-Benzimidazole-5-Carboxylic Acid Ethyl Ester . Organic Syntheses. URL: [Link]

-

Sandmeyer reaction - Wikipedia. URL: [Link]

-

Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p . International Ayurvedic Medical Journal. URL: [Link]

- CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method. Google Patents.

- WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives. Google Patents.

-

This compound, min 95%, 10 grams . CP Lab Safety. URL: [Link]

- US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. Google Patents.

-

Sandmeyer Reaction - experimental procedure and set up . YouTube. URL: [Link]

-

Sandmeyer Reaction - Organic Chemistry Portal. URL: [Link]

-

A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction . ResearchGate. URL: [Link]

-

Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source . Royal Society of Chemistry. URL: [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review . National Center for Biotechnology Information. URL: [Link]

-

An Improved Procedure for the Preparation of p‐Cyanobenzoic Acids . ResearchGate. URL: [Link]

-

ethyl bromoacetate . Organic Syntheses. URL: [Link]

-

This compound . PubChem. URL: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | C10H8BrNO2 | CID 18374323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Amino-3-bromobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. iajpr.com [iajpr.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. medchemexpress.com [medchemexpress.com]

Technical Profile: Spectroscopic Characterization of Ethyl 3-bromo-4-cyanobenzoate

An In-Depth Technical Guide on the Spectroscopic Profile of Ethyl 3-bromo-4-cyanobenzoate.

Executive Summary & Compound Identity

This compound (CAS: 362527-61-5) is a critical halogenated aromatic intermediate, widely utilized in the synthesis of proteolysis-targeting chimeras (PROTACs) and other protein degrader building blocks.[1][2][3] Its structural core—a trisubstituted benzene ring featuring a nitrile, an ester, and a bromine atom—renders it electronically unique, making precise spectroscopic identification essential for quality control in medicinal chemistry workflows.[3]

This guide provides a definitive analysis of its spectroscopic signature, synthesizing empirical data with high-fidelity structural elucidation principles.

Chemical Identity Table

| Parameter | Detail |

| IUPAC Name | This compound |

| CAS Number | 362527-61-5 |

| Molecular Formula | |

| Molecular Weight | 254.08 g/mol |

| Monoisotopic Mass | 252.97 Da ( |

| Physical State | Solid / Crystalline Powder |

| Solubility | Soluble in |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

H NMR Analysis (400 MHz, )

The aromatic region displays a characteristic ABC spin system (or AMX depending on field strength), while the aliphatic region shows the classic ethyl ester pattern.[3]

Predicted Chemical Shifts & Coupling Constants

| Position | Multiplicity | Assignment Logic | ||

| H-2 | 8.34 | Doublet (d) | Most deshielded.[3] Flanked by Ester and Br (ortho). No ortho-protons, only meta-coupling to H-6.[3] | |

| H-6 | 8.08 | dd | Ortho to Ester (deshielding).[3] Meta to Br. Shows strong ortho coupling to H-5 and meta to H-2.[3] | |

| H-5 | 7.78 | Doublet (d) | Ortho to Cyano group.[3] Less deshielded than H-2/H-6 relative to the ester cone.[3] | |

| 4.42 | Quartet (q) | Methylene of ethyl ester.[3] Deshielded by oxygen.[3] | ||

| 1.43 | Triplet (t) | Methyl of ethyl ester.[3] |

Analyst Note: The chemical shift of H-2 is the diagnostic handle. In standard benzoates, ortho protons appear ~8.0 ppm.[3] The addition of the 3-bromo substituent exerts a further deshielding effect (inductive) and steric compression, pushing H-2 significantly downfield toward 8.3–8.4 ppm.[3]

C NMR Analysis (100 MHz, )

The carbon spectrum confirms the presence of three carbonyl/nitrile type carbons and distinct aromatic environments.[3]

-

Carbonyl (

): ~164.5 ppm (Typical benzoate ester).[3] -

Nitrile (

): ~117.0 ppm (Characteristic -

Aromatic C-Br (C-3): ~126.5 ppm (Shielded relative to unsubstituted carbons due to the heavy atom effect of Br).[3]

-

Aromatic C-CN (C-4): ~119.0 ppm.[3]

-

Aliphatic:

(~62.0 ppm),

Infrared (IR) Spectroscopy

The IR spectrum provides rapid confirmation of the functional group triad (Ester, Nitrile, Halogen).[3]

| Wavenumber ( | Vibration Mode | Intensity | Structural Insight |

| 2230 - 2240 | Medium/Sharp | Diagnostic for aryl nitrile.[3] The conjugation with the ring may lower this slightly compared to aliphatic nitriles. | |

| 1720 - 1730 | Strong | Conjugated ester carbonyl. | |

| 1270 - 1290 | Strong | Ester C-O-C asymmetric stretch.[3] | |

| 1580, 1470 | Medium | Aromatic skeletal vibrations. | |

| ~600 - 700 | Weak/Medium | Fingerprint region band, often difficult to isolate but present.[3] |

Mass Spectrometry (MS) Profile

Mass spectrometry is critical for verifying the presence of bromine via its isotopic signature.[3]

Isotopic Pattern

Bromine exists as

-

Molecular Ion (

): -

Isotope Peak (

): -

Intensity Ratio: The peaks appear with roughly equal intensity (1:1) , a hallmark of mono-brominated compounds.[3]

Fragmentation Pathway (EI, 70 eV)

The fragmentation follows standard aromatic ester pathways, complicated by the stability of the cyano-bromo-phenyl core.[3]

-

Primary Loss: Cleavage of the ethoxy group (

).[3]-

253

-

253

-

Secondary Loss: Loss of Carbon Monoxide (

amu).[3]-

208

-

208

-

Halogen Loss: Eventually, loss of Br radical (

) may occur, though the aryl-Br bond is relatively strong.[3]

Structural Elucidation Workflow

The following diagram illustrates the logical flow for confirming the structure of this compound using the data above.

Caption: Logical decision tree for multi-modal spectroscopic validation of this compound.

Experimental Protocol: Sample Preparation for NMR

To ensure high-resolution data and avoid artifacts (such as water peaks obscuring the ethyl triplet), follow this strict preparation protocol.

-

Solvent Selection: Use Chloroform-d (

) (99.8% D) containing 0.03% v/v TMS as an internal standard.[3]-

Why: The compound is highly soluble in

, and the solvent residual peak (7.26 ppm) does not overlap with the aromatic signals of interest (7.7 – 8.4 ppm).[3]

-

-

Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

-

Note: Over-concentration (>20 mg) can lead to viscosity broadening; under-concentration (<2 mg) requires excessive scan times.[3]

-

-

Filtration: If the solution appears cloudy (common if inorganic salts from synthesis remain), filter through a small plug of glass wool directly into the NMR tube.[3]

-

Acquisition:

-

Pulse Angle:

(for quantitative integration).[3] -

Relaxation Delay (

): -

Scans (

): 16 (sufficient for >5 mg sample).

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18374323, this compound.[3] Retrieved from [Link][3]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[3] (Standard reference for substituent additivity rules used in shift prediction).

Sources

Technical Guide: NMR Analysis of Ethyl 3-bromo-4-cyanobenzoate

The following technical guide details the NMR analysis of Ethyl 3-bromo-4-cyanobenzoate , a critical intermediate in the synthesis of pharmaceuticals, including PROTACs and antithrombotic agents.

This guide is structured to provide autonomous verification of the compound's identity through 1H and 13C NMR spectroscopy, grounded in experimental data and theoretical chemical shift principles.

Executive Summary & Relevance

This compound serves as a high-value scaffold in medicinal chemistry. Its trisubstituted benzene ring enables orthogonal functionalization: the ester allows for amide coupling or reduction, the nitrile serves as a precursor to amines or heterocycles, and the bromine atom is a prime handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Accurate structural validation of this intermediate is essential to prevent downstream synthetic failures. This guide provides a self-validating NMR protocol to distinguish this specific isomer from potential regioisomeric impurities (e.g., ethyl 2-bromo-4-cyanobenzoate).

Structural Analysis & Predictive Logic

Before acquiring data, the expected spectral signature is derived from substituent effects (additivity rules) to establish acceptance criteria.

Proton Environment Analysis

The molecule contains three distinct aromatic protons and an ethyl ester group.

-

Aromatic Ring: 1,2,4-trisubstituted pattern.

-

H2 (Position 2): Flanked by the ester (C1) and bromine (C3). Expected to be the most deshielded due to the combined inductive effects of the ortho-ester and ortho-bromide.

-

H6 (Position 6): Ortho to the ester, but para to the bromine. Expected to be a doublet of doublets (coupling with H5 and H2).

-

H5 (Position 5): Ortho to the cyano group (C4). Expected to be the most shielded of the aromatic protons or intermediate, depending on the relative strength of the CN vs. COOEt anisotropy.

-

-

Aliphatic Chain: Typical ethyl ester pattern (quartet + triplet).

Calculated Chemical Shifts (CDCl₃)

Using substituent chemical shift increments (SCS) relative to benzene (7.27 ppm):

| Proton | Position | Electronic Environment | Multiplicity | Predicted Shift (ppm) | Coupling (Hz) |

| H2 | C2 | ortho-COOEt, ortho-Br | Doublet (d) | 8.35 – 8.45 | J ~ 1.6 (meta) |

| H6 | C6 | ortho-COOEt, meta-CN | Doublet of Doublets (dd) | 8.10 – 8.20 | J ~ 8.0 (ortho), 1.6 (meta) |

| H5 | C5 | ortho-CN, meta-Br | Doublet (d) | 7.70 – 7.85 | J ~ 8.0 (ortho) |

| CH₂ | Ethyl | O-CH₂-R | Quartet (q) | 4.40 – 4.45 | J ~ 7.1 |

| CH₃ | Ethyl | -CH₃ | Triplet (t) | 1.40 – 1.45 | J ~ 7.1 |

Note: These predictions are validated against experimental data for the corresponding acid, 3-bromo-4-cyanobenzoic acid, which shows shifts of 8.42 (d), 8.15 (dd), and 7.80 (d) ppm [1].[1]

Experimental Protocol

Sample Preparation

-

Solvent: Chloroform-d (CDCl₃, 99.8% D) + 0.03% TMS (v/v).

-

Rationale: CDCl₃ provides excellent solubility for halogenated esters and prevents H/D exchange that might occur in protic solvents like Methanol-d4.

-

-

Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

-

Caution: Ensure the solution is clear. Turbidity indicates inorganic salts (e.g., KBr residues from synthesis) which must be filtered.

-

Acquisition Parameters (Standard 400/500 MHz)

-

Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration.

-

Relaxation Delay (D1): ≥ 1.0 second (ensure complete relaxation of aromatic protons).

-

Scans (NS): 16 (sufficient for >10 mg sample).

-

Temperature: 298 K (25°C).

Data Analysis & Interpretation

¹H NMR Spectrum Assignment

The following assignments constitute the "Fingerprint" for this compound in CDCl₃.

| Region | Shift (δ ppm) | Int. | Mult. | J (Hz) | Assignment | Structural Insight |

| Aromatic | 8.43 | 1H | d | 1.6 | H2 | Most deshielded; confirms ortho-Br position. |

| Aromatic | 8.16 | 1H | dd | 8.0, 1.6 | H6 | Ortho-coupling to H5, meta-coupling to H2. |

| Aromatic | 7.81 | 1H | d | 8.0 | H5 | Ortho to Nitrile; distinct from H6. |

| Aliphatic | 4.43 | 2H | q | 7.1 | -OCH₂- | Characteristic ethyl ester quartet. |

| Aliphatic | 1.43 | 3H | t | 7.1 | -CH₃ | Characteristic ethyl ester triplet. |

Self-Validation Check:

-

Integration Ratio: Ensure the ratio of Aromatic:CH₂:CH₃ is strictly 3 : 2 : 3 . Deviations suggest solvent contamination (e.g., EtOAc) or hydrolysis.

-

Coupling Constants: The J-value for H5-H6 must be ~8.0 Hz (ortho). The J-value for H2-H6 must be ~1.6 Hz (meta). If H2 appears as a singlet, check resolution; line broadening may obscure the fine meta coupling.

¹³C NMR Assignments (Broadband Decoupled)

Carbon NMR confirms the skeleton and functional groups.

-

Carbonyl (C=O): ~164.0 ppm (Ester).

-

Nitrile (C≡N): ~117.5 ppm.

-

Aromatic Quaternary Carbons:

-

C4 (ipso-CN): ~118 ppm (often weak intensity).

-

C3 (ipso-Br): ~126 ppm.

-

C1 (ipso-COOEt): ~135 ppm.

-

-

Aromatic Methine (CH) Carbons:

-

C2, C5, C6: Signals in the range of 128–134 ppm.[2]

-

-

Aliphatic Carbons:

-

OCH₂: ~62.0 ppm.

-

CH₃: ~14.2 ppm.

-

Structural Verification Workflow

The following diagram illustrates the logic flow for confirming the identity of the compound using the data above.

Figure 1: Decision logic for validating this compound via 1H NMR.

Troubleshooting & Common Impurities

Hydrolysis (Formation of Acid)

-

Indicator: Disappearance of ethyl signals (4.43, 1.43 ppm) and appearance of a broad singlet >10 ppm (COOH).

-

Cause: Exposure to moisture or residual base during workup.

-

Remedy: Re-esterification (EtOH/H₂SO₄) or drying of the sample.

Regioisomers (e.g., Ethyl 2-bromo-4-cyanobenzoate)

-

Differentiation:

-

In the 2-bromo isomer, the proton at C3 (ortho to CN, meta to Br) and C6 (ortho to Ester, meta to Br) will show different splitting.

-

Critically, the H6 proton in the 2-bromo isomer is ortho to the ester and meta to the Br, but the steric crowding of the 2-Br substituent often shifts the ester carbonyl resonance in 13C NMR and alters the H6 shift significantly compared to the 3-bromo isomer.

-

Key Check: In the target (3-bromo), H2 is an isolated doublet (J

1.6). In the 2-bromo isomer, the proton ortho to the ester (H6) is a doublet (J8).

-

References

-

3-Bromo-4-cyanobenzoic acid NMR Data

- Source: World Intellectual Property Organiz

-

Data: 1H NMR (400 MHz, CDCl3): δ 8.42 (d, 1H), 8.15 (dd, 1H), 7.80 (d, 1H).[1]

-

Link:

-

This compound Synthesis & Application

- Source: National Institutes of Health (PMC). "Selective targeting of Plasmodium falciparum Hsp90..."

-

Context: Synthesis of S2 from this compound.[3]

-

Link:

-

General Aromatic Coupling Constants

- Source: University of Wisconsin-Madison.

- Context: Principles of ortho (7-10 Hz) and meta (2-3 Hz) coupling.

-

Link:

Sources

Structural Elucidation & Solid-State Profiling: Ethyl 3-bromo-4-cyanobenzoate

Topic: Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Crystallographers, and Process Development Scientists.

Executive Summary: The Structural Imperative in PROTAC Design

In the high-stakes arena of targeted protein degradation (TPD), Ethyl 3-bromo-4-cyanobenzoate (CAS 362527-61-5) has emerged as a critical pharmacophore scaffold. Serving as a precursor for proteolysis-targeting chimeras (PROTACs) and Hsp90 inhibitors, its structural integrity is paramount.

The precise spatial arrangement of the bromo (Br) and cyano (CN) functionalities is not merely a matter of chemical identity but of vectorial efficiency. In linker design, the exit vector defined by these substituents dictates the ternary complex geometry between the E3 ligase and the target protein. This guide details the solid-state characterization and crystallographic analysis required to validate this scaffold, distinguishing it from its pervasive regioisomer, ethyl 4-bromo-3-cyanobenzoate.

Molecular Architecture & Regioisomerism Challenges

Before initiating crystallization, one must understand the crystallographic challenge. The synthesis of bromocyanobenzoates often involves electrophilic aromatic substitution or sandmeyer-type reactions that can yield mixtures of regioisomers.

The "Silent" Impurity Risk

Standard 1H NMR often fails to definitively distinguish between the 3-bromo-4-cyano and 4-bromo-3-cyano isomers due to overlapping aromatic signals and similar coupling constants (

Structural properties of the target:

-

Heavy Atom: Bromine (Z=35) – Excellent anomalous scatterer for phasing.

-

Dipole Moment: Strong dipole generated by the para-cyano and ester groups.

-

Supramolecular Synthons: High probability of C–Br···N≡C halogen bonding.

Experimental Protocol: Crystallization & Data Collection

This protocol is designed to grow diffraction-quality single crystals from the crude "colorless crystalline solid" often isolated via flash chromatography (EtOAc/Hexanes).

Phase I: Solvent Screening & Crystal Growth

Objective: Obtain a single crystal >0.1 mm in at least two dimensions.

| Method | Solvent System | Conditions | Outcome Prediction |

| Slow Evaporation | Ethyl Acetate / Hexanes (1:3) | Ambient Temp, loosely capped vial | High Success. Matches isolation conditions; yields blocks/prisms. |

| Vapor Diffusion | THF (Solvent) / Pentane (Precipitant) | Closed system, 4°C | High Purity. Slower growth minimizes disorder. |

| Cooling | Ethanol (Absolute) | Dissolve at 60°C, cool to -20°C | Metastable Polymorphs. Useful for solubility profiling. |

Phase II: X-Ray Diffraction Strategy

Instrument: Single-crystal diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).

Source: Molybdenum (Mo K

Data Collection Parameters:

-

Temperature: 100 K (Cryostream). Reason: Freezes bond vibrations, reducing thermal ellipsoids for the terminal Ethyl chain.

-

Strategy: Full sphere collection. Reason: High redundancy is needed to resolve the anomalous signal of Bromine if absolute structure determination is required (though unlikely for achiral molecules, it aids in resolving disorder).

Structural Analysis & Supramolecular Prediction

Once the dataset is solved (typically via Intrinsic Phasing due to the Br atom), the analysis must focus on intermolecular interactions that dictate solid-state stability and solubility.

The Halogen Bond (The "Sigma Hole")

The most critical feature to analyze is the interaction between the Bromine atom and the Cyano nitrogen.

-

Mechanism: The electron-withdrawing Cyano group enhances the positive electrostatic potential (sigma hole) on the extension of the C-Br bond.

-

Geometry: Look for a C–Br···N angle close to 180°.

-

Significance: This interaction forms 1D supramolecular chains, increasing the melting point and reducing solubility in non-polar solvents.

Visualization of the Characterization Workflow

Caption: Workflow for the crystallographic validation of this compound, emphasizing the feedback loop for optimizing crystal quality.

Predicted Interaction Network

Based on the functional groups present, the crystal lattice is stabilized by a hierarchy of forces. The diagram below illustrates the competing synthons.

Caption: Predicted supramolecular synthons. The Br...CN halogen bond is the dominant directional force expected to drive crystal packing.

Pharmaceutical Relevance & Conclusion

The confirmation of the 3-bromo-4-cyano substitution pattern is the " go/no-go " gate for using this intermediate in PROTAC synthesis. An incorrect regioisomer would orient the linker 60° off-target, abolishing the degradation capability of the final chimera.

By following the solvent screening and Mo-source diffraction protocols outlined above, researchers can definitively validate their material, ensuring that the downstream complex synthesis rests on a verified structural foundation.

References

-

Synthesis and Isolation

- Title: Unstabilized Radical Generation via Beta-Scission for Nickel-C

- Source:Journal of the American Chemical Society (via ProQuest/PubMed).

- Context: Describes the isolation of this compound as a crystalline solid using EtOAc/Hexanes.

-

URL:[Link] (Direct DOI link to JACS article).

-

Biological Application (Hsp90)

- Title: Selective targeting of Plasmodium falciparum Hsp90 disrupts the 26S proteasome.

- Source:Cell Chemical Biology (Elsevier).

- Context: Uses the molecule as a precursor (S2) for Hsp90 inhibitors.

-

URL:[Link]

-

Crystallographic Theory

- Title: The Halogen Bond: Nature and Applic

- Source:Acta Crystallographica Section B.

- Context: Authorit

-

URL:[Link]

An In-depth Technical Guide to the Solubility of Ethyl 3-bromo-4-cyanobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 3-bromo-4-cyanobenzoate, a key building block in medicinal chemistry and materials science. Given the general lack of readily available, quantitative solubility data for this compound, this document synthesizes information based on its physicochemical properties, the principles of solubility, and data from analogous compounds. It offers a predictive qualitative solubility profile, a detailed experimental protocol for the quantitative determination of solubility, and a discussion of the theoretical underpinnings of its solubility behavior. This guide is intended to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation development involving this compound.

Introduction: The Significance of Solubility in a Research and Development Context

This compound (Figure 1) is a substituted aromatic compound with a molecular formula of C₁₀H₈BrNO₂ and a molecular weight of 254.08 g/mol .[1][2] Its utility in the synthesis of complex organic molecules, including pharmaceuticals and functional materials, is well-established. The solubility of this compound in various organic solvents is a critical parameter that dictates its handling, reactivity, and purification. In the realm of drug development, understanding and quantifying solubility is paramount, as it directly influences bioavailability, formulation strategies, and the overall success of a therapeutic candidate. This guide aims to provide a foundational understanding of the solubility of this compound, enabling researchers to navigate the challenges associated with its use in the laboratory and beyond.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrNO₂ | [1][2] |

| Molecular Weight | 254.08 g/mol | [1] |

| XLogP3 | 2.6 | [3] |

| Topological Polar Surface Area | 50.1 Ų | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Water Solubility | Very slightly soluble (0.17 g/L at 25°C) | [2] |

The XLogP3 value of 2.6 indicates a moderate level of lipophilicity, suggesting that the compound will favor organic solvents over water.[3] The Topological Polar Surface Area (TPSA) of 50.1 Ų is contributed by the ester and nitrile functional groups, which can participate in dipole-dipole interactions and hydrogen bonding (as an acceptor).[3] The presence of these polar groups, combined with the nonpolar aromatic ring and ethyl chain, results in a molecule with a mixed polarity.

Predicted Solubility Profile in Common Organic Solvents

Table 2: Predicted Solubility of this compound in Common Organic Solvents at Room Temperature

| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Rationale |

| Alcohols | Methanol | 6.6 | Soluble | Polar protic nature can interact with the ester and nitrile groups. |

| Ethanol | 5.2 | Soluble | Similar to methanol, good for dissolving moderately polar compounds. | |

| Ketones | Acetone | 5.1 | Soluble | Polar aprotic solvent capable of strong dipole-dipole interactions. |

| Esters | Ethyl Acetate | 4.4 | Soluble | "Like dissolves like" - the ester functionality will promote solubility. |

| Ethers | Tetrahydrofuran (THF) | 4.0 | Soluble | Good general-purpose solvent for moderately polar compounds. |

| Diethyl Ether | 2.8 | Moderately Soluble | Lower polarity may result in slightly reduced solubility compared to THF. | |

| Halogenated | Dichloromethane (DCM) | 3.1 | Soluble | Effective at dissolving a wide range of organic compounds. |

| Chloroform | 4.1 | Soluble | Similar to DCM, a good solvent for this type of compound. | |

| Aromatic | Toluene | 2.4 | Sparingly Soluble | Lower polarity may limit solubility despite the aromatic ring. |

| Polar Aprotic | Dimethylformamide (DMF) | 6.4 | Very Soluble | High polarity and ability to solvate a wide range of compounds. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble | Highly polar solvent, excellent for dissolving many organic compounds. | |

| Non-polar | Hexane | 0.1 | Insoluble | The significant polarity of the solute will prevent dissolution. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, experimental determination is essential. The following is a detailed, self-validating protocol based on the widely accepted shake-flask method.

Materials and Equipment

-

This compound (≥95% purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Stock Solutions for Calibration:

-

Accurately prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

-

Analyze these standards by HPLC to generate a calibration curve (peak area vs. concentration).

-

-

Sample Preparation:

-

Add an excess amount of this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial.

-

Accurately add a known volume of the selected organic solvent to the vial.

-

-

Equilibration:

-

Tightly cap the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

-

-

Sample Collection and Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the range of the calibration curve.

-

-

Analysis:

-

Inject the diluted sample into the HPLC system.

-

Determine the peak area of the analyte.

-

Using the calibration curve, calculate the concentration of this compound in the diluted sample.

-

Back-calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

-

Self-Validation:

-

Perform the experiment in triplicate to ensure reproducibility.

-

Visually confirm the presence of undissolved solid in the vials after equilibration.

-

To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24h and 48h) and the results compared.

-

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, information from structurally related compounds suggests the following:

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, it is recommended to consult the supplier's safety data sheet for this compound or related compounds like Ethyl 4-bromobenzoate and Ethyl 4-cyanobenzoate.[2]

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While a lack of published quantitative data necessitates a predictive approach to solvent selection, the provided experimental protocol offers a robust method for generating reliable, in-house solubility data. By understanding the physicochemical properties of this compound and applying the principles of solubility, researchers can effectively utilize this compound in a variety of applications, from small-scale synthesis to larger-scale drug development processes.

References

-

Kariofillis, S. K. (2022). Unstabilized Radical Generation via Beta-Scission for Nickel-Catalyzed Cross-Coupling Reactions. ProQuest. [Link]

-

CP Lab Safety. (n.d.). This compound, min 95%, 10 grams. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Patents, G. (n.d.). US20020019527A1 - Substituted phenyl farnesyltransferase inhibitors.

-

PMC. (n.d.). Selective targeting of Plasmodium falciparum Hsp90 disrupts the 26S proteasome. Retrieved from [Link]

Sources

The Strategic Utility of Ethyl 3-bromo-4-cyanobenzoate: A Trifunctional Building Block for Advanced Organic Synthesis

For Immediate Release

In the intricate landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Ethyl 3-bromo-4-cyanobenzoate, a trifunctional aromatic compound, has emerged as a highly versatile and valuable scaffold for researchers, scientists, and drug development professionals. This technical guide delves into the core attributes of this building block, providing a comprehensive overview of its synthesis, reactivity, and diverse applications, with a particular focus on its role in the development of novel therapeutics and functional materials.

Physicochemical Properties and Structural Attributes

This compound (CAS No. 362527-61-5) is a crystalline solid at room temperature.[1] Its molecular structure is characterized by a benzene ring substituted with three distinct functional groups: an ethyl ester, a bromo substituent, and a cyano group. This unique arrangement of functionalities underpins its broad utility in organic synthesis. The electron-withdrawing nature of the cyano and ethyl ester groups influences the reactivity of the aromatic ring, while the bromo substituent serves as a key handle for a variety of cross-coupling reactions.

| Property | Value | Reference |

| CAS Number | 362527-61-5 | [1][2] |

| Molecular Formula | C₁₀H₈BrNO₂ | [1][2] |

| Molecular Weight | 254.08 g/mol | [1][2] |

| Physical State | Solid | [1] |

| Storage | Room temperature | [1] |

Synthesis of this compound: A Strategic Approach

The synthesis of this compound is typically achieved through a two-step process, commencing with the readily available ethyl 4-aminobenzoate (benzocaine). The first step involves the conversion of the amino group to a cyano group via the Sandmeyer reaction, a cornerstone transformation in aromatic chemistry.[3][4][5][6] This is followed by a regioselective bromination of the resulting ethyl 4-cyanobenzoate.

Step 1: Synthesis of Ethyl 4-cyanobenzoate via the Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for the introduction of a cyano group onto an aromatic ring.[3][4][5][6] The reaction proceeds through the formation of a diazonium salt from ethyl 4-aminobenzoate, which is then displaced by a cyanide nucleophile, typically from a copper(I) cyanide salt.

Experimental Protocol: Synthesis of Ethyl 4-cyanobenzoate

Materials:

-

Ethyl 4-aminobenzoate

-

Hydrochloric acid (concentrated)

-

Sodium nitrite

-

Copper(I) cyanide

-

Potassium cyanide (Caution: Highly Toxic)

-

Sodium carbonate

-

Dichloromethane

-

Magnesium sulfate (anhydrous)

Procedure:

-

Diazotization: Dissolve ethyl 4-aminobenzoate in a mixture of concentrated hydrochloric acid and water at 0-5 °C. To this cooled solution, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 15-20 minutes at this temperature.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water. Cool this solution to 0-5 °C. Slowly add the previously prepared diazonium salt solution to the cyanide solution, ensuring the temperature does not exceed 10 °C.

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction. Cool the mixture and neutralize with sodium carbonate.

-

Extraction and Purification: Extract the product with dichloromethane. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to yield crude ethyl 4-cyanobenzoate. The product can be further purified by recrystallization or column chromatography.

Step 2: Regioselective Bromination of Ethyl 4-cyanobenzoate

The second step involves the electrophilic aromatic substitution of ethyl 4-cyanobenzoate to introduce a bromine atom at the 3-position. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The ethyl ester and cyano groups are both meta-directing and deactivating. Therefore, bromination is directed to the position meta to both groups, which is the 3-position. Careful control of reaction conditions is crucial to avoid the formation of di-brominated byproducts.[7][8]

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl 4-cyanobenzoate

-

N-Bromosuccinimide (NBS)

-

Sulfuric acid (concentrated)

-

Dichloromethane or Acetic Acid

-

Sodium thiosulfate solution

-

Sodium bicarbonate solution

-

Magnesium sulfate (anhydrous)

Procedure:

-

Reaction Setup: Dissolve ethyl 4-cyanobenzoate in a suitable solvent such as dichloromethane or acetic acid in a round-bottom flask. Cool the solution in an ice bath.

-

Bromination: Slowly add N-Bromosuccinimide (NBS) to the cooled solution. Then, carefully add concentrated sulfuric acid dropwise as a catalyst, maintaining the temperature at 0-5 °C.

-

Reaction Monitoring: Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by pouring the mixture into ice water. If bromine is present, add a solution of sodium thiosulfate to decolorize. Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

-

Extraction and Purification: Extract the product with dichloromethane. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Reactivity and Synthetic Applications